5-(3-t-Butylsulfamoylphenyl)-2-methylphenol
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenolic structure with a t-butylsulfamoyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol typically involves the introduction of the t-butylsulfamoyl group to a phenolic precursor. One common method is through a sulfonation reaction where the phenol is reacted with t-butylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The t-butylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The phenolic group can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylphenol: Similar phenolic structure but lacks the sulfonyl group.
2-t-Butylsulfamoylphenol: Similar sulfonyl group but different positioning on the phenyl ring.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)-2-methylphenol is unique due to the specific positioning of the t-butylsulfamoyl group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-8-9-14(11-16(12)19)13-6-5-7-15(10-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRGAORAMBWORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144870 | |
Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-48-4 | |
Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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